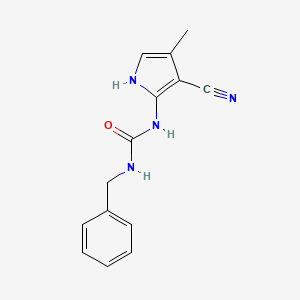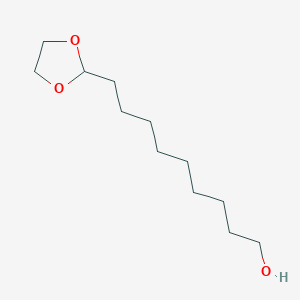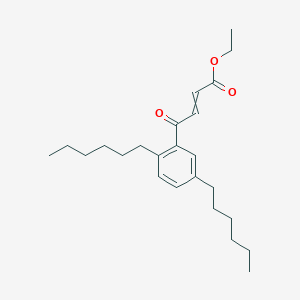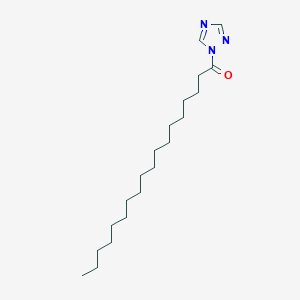
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- is a synthetic organic compound that belongs to the class of substituted ureas It is characterized by the presence of a cyano group, a methyl group, and a phenylmethyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- typically involves the reaction of 3-cyano-4-methyl-1H-pyrrole-2-carboxylic acid with benzylamine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ureas with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the urea linkage allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. The pyrrole ring provides additional stability and specificity in binding.
Comparación Con Compuestos Similares
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)-
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(methyl)-
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(ethyl)-
Comparison: Compared to its analogs, Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- exhibits unique properties due to the presence of the phenylmethyl group. This group enhances the compound’s ability to interact with hydrophobic pockets in target molecules, potentially increasing its binding affinity and specificity. The cyano group also contributes to the compound’s reactivity and versatility in chemical reactions.
Propiedades
Número CAS |
61078-82-8 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
1-benzyl-3-(3-cyano-4-methyl-1H-pyrrol-2-yl)urea |
InChI |
InChI=1S/C14H14N4O/c1-10-8-16-13(12(10)7-15)18-14(19)17-9-11-5-3-2-4-6-11/h2-6,8,16H,9H2,1H3,(H2,17,18,19) |
Clave InChI |
OAPCZKQCMMKGAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1C#N)NC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)



![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)




![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)

